Mercury, bis(4-bromophenyl)-

Description

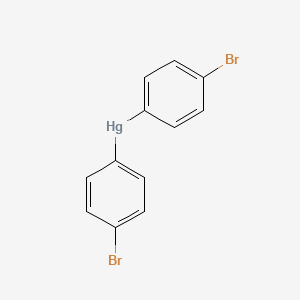

Mercury, bis(4-bromophenyl)- is an organomercury compound with the formula Hg(C₆H₄Br)₂, where two 4-bromophenyl groups are bonded to a central mercury atom. This compound is part of a broader class of diarylmercury derivatives, which are characterized by their stability and utility in coordination chemistry and materials science. The presence of bromine substituents on the aromatic rings enhances the compound's electron-withdrawing properties, influencing its reactivity and interactions with ligands .

Synthesis of this compound typically involves mercury(II) salts reacting with bromophenyl Grignard or organolithium reagents. For example, analogous mercury complexes with triazenide ligands (e.g., HgII complexes with 1,3-bis(4-bromophenyl)triazenide) have been synthesized via reactions of mercury salts with functionalized aryl precursors . Applications include studies in antimicrobial activity (e.g., pyrazolyl-mercury derivatives in ) and structural models for heavy-metal coordination chemistry .

Properties

IUPAC Name |

bis(4-bromophenyl)mercury | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H4Br.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEDRTRRBSCZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Br)[Hg]C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2Hg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403218 | |

| Record name | Mercury, bis(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19719-72-3 | |

| Record name | Mercury, bis(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-bromophenyl)mercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mercury, bis(4-bromophenyl)- typically involves the reaction of mercury(II) acetate with 4-bromophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While there is limited information on the large-scale industrial production of mercury, bis(4-bromophenyl)-, it is generally produced in small quantities for research purposes. The synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms in the 4-bromophenyl groups undergo nucleophilic substitution under specific conditions. The reaction typically proceeds via a two-electron mechanism, where nucleophiles (e.g., thiols, amines, or alkoxides) displace bromide ions.

Example Reaction:

Key Factors:

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Temperature : Reactions occur at elevated temperatures (80–120°C).

-

Catalysts : Lewis acids like AlCl₃ accelerate substitution rates.

Ligand Substitution in Coordination Complexes

The compound participates in ligand-exchange reactions, forming coordination complexes with transition metals. For example, it reacts with thiocyanate (SCN⁻) to yield mixed-ligand complexes .

Reaction Pathway:

Structural Insights:

-

Mercury adopts a distorted tetrahedral geometry during ligand substitution .

-

Thiocyanate binds via sulfur or nitrogen, depending on reaction conditions .

Transmetalation Reactions

Mercury, bis(4-bromophenyl)- engages in transmetalation with other metals, transferring phenyl groups to form new organometallic species.

Example with Palladium:

Conditions :

Reductive Elimination

Under reducing conditions, the compound undergoes reductive elimination to form biaryl products.

Reaction:

Mechanism :

-

Single-electron transfer steps dominate in protic solvents.

-

Mercury deposits as elemental Hg(0), confirmed by X-ray diffraction .

Comparative Reactivity Table

Mechanistic Insights

-

Steric Effects : Bulky 4-bromophenyl groups slow reaction kinetics but improve selectivity.

-

Electronic Effects : Bromine’s electron-withdrawing nature polarizes the Hg–C bond, facilitating nucleophilic attack.

-

Solvent Influence : Protic solvents stabilize transition states in elimination reactions .

Scientific Research Applications

Mercury, bis(4-bromophenyl)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

Biology: Studies have explored its potential use in biological assays to understand the effects of organomercury compounds on biological systems.

Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

Industry: It is used in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of mercury, bis(4-bromophenyl)- involves its interaction with biological molecules, particularly thiol-containing proteins. The mercury center can form strong bonds with sulfur atoms in cysteine residues, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is the basis for its toxicological effects .

Comparison with Similar Compounds

Structural Comparisons

- Bis(pentafluorophenyl)mercury [Hg(C₆F₅)₂] : Exhibits linear geometry around mercury (Hg–C bond length ~2.06 Å) with strong electron-withdrawing F substituents increasing Lewis acidity . In contrast, the 4-bromophenyl groups in Hg(C₆H₄Br)₂ likely result in longer Hg–C bonds due to reduced electron withdrawal compared to C₆F₅.

Table 1: Structural Parameters of Selected Diarylmercury Compounds

| Compound | Hg–C Bond Length (Å) | Geometry | Key Substituent Effect |

|---|---|---|---|

| Hg(C₆F₅)₂ | ~2.06 | Linear | Strong electron withdrawal |

| Hg(C₆H₄Br)₂ (inferred) | ~2.10–2.15 (est.) | Linear | Moderate electron withdrawal |

| Hg(C₆H₄OCH₃)₂ | ~2.15–2.20 (est.) | Linear | Electron donation |

Spectroscopic Properties

NMR Spectroscopy :

- 1H NMR : In pyrazolyl-mercury derivatives (), the 4-bromophenyl protons resonate at δ ~7.3–7.8 ppm, deshielded due to bromine's inductive effect. Chlorophenyl analogs (e.g., Hg(C₆H₄Cl)₂) show similar shifts but slightly upfield (δ ~7.1–7.5 ppm) due to lower electronegativity of Cl vs. Br .

- 13C NMR : The ipso-carbon bonded to Hg in Hg(C₆H₄Br)₂ appears at δ ~125–130 ppm, comparable to Hg(C₆H₄Cl)₂ (δ ~120–125 ppm) but distinct from electron-rich analogs like Hg(C₆H₄OCH₃)₂ (δ ~115–120 ppm) .

IR Spectroscopy : The Hg–C stretching vibration in diarylmercury compounds typically occurs at 450–500 cm⁻¹. Electron-withdrawing groups like Br increase this frequency slightly compared to electron-donating groups .

Reactivity and Chemical Behavior

- Lewis Acidity : The 4-bromophenyl groups enhance mercury's Lewis acidity compared to methoxyphenyl analogs but less so than pentafluorophenyl derivatives. This influences adduct formation with ligands like phosphane oxides (e.g., [Hg(C₆F₅)₂{PPh₂(O)C₆H₄}₂O] in ).

- Redox Stability : Brominated derivatives are more resistant to oxidation compared to chlorinated analogs due to bromine's lower electronegativity and stronger C–Br bond .

Physicochemical Properties

- Solubility : Hg(C₆H₄Br)₂ is sparingly soluble in polar solvents (e.g., DMF, DMSO) but more soluble than perfluorinated analogs due to reduced hydrophobicity.

- Melting Point : Estimated to be 180–200°C, higher than Hg(C₆H₄Cl)₂ (~160–180°C) due to bromine's higher molecular weight and stronger intermolecular interactions .

Q & A

Q. What are the common synthetic routes for preparing Mercury, bis(4-bromophenyl)-?

The synthesis typically involves organometallic cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can be used to bond mercury precursors (e.g., HgCl₂) with 4-bromophenyl boronic acid derivatives . Post-synthesis purification often employs recrystallization in solvents like dichloromethane/hexane, guided by crystallographic data to confirm purity (e.g., monoclinic P2₁/n space group symmetry observed in related bromophenyl compounds) .

Q. How is the molecular structure of Mercury, bis(4-bromophenyl)- characterized?

X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and Mercury CSD (for visualization) are used to resolve bond lengths, angles, and coordination geometry . Key parameters include Hg-C bond distances (~2.05–2.10 Å) and dihedral angles between aromatic rings, which influence steric effects .

Q. What safety protocols are critical when handling Mercury, bis(4-bromophenyl)-?

Due to mercury’s neurotoxicity, researchers must use PPE (gloves, lab coats) and work in fume hoods. Spills require immediate absorption with inert materials (e.g., vermiculite) and disposal as hazardous waste. Inhalation risks necessitate air quality monitoring, as outlined in safety data sheets for analogous organomercury compounds .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved?

Data inconsistencies may arise from crystal twinning or thermal motion. Use WinGX to reprocess diffraction data, applying TWINLAW for twinned structures . For disorder, refine alternate occupancy sites in SHELXL and validate against spectroscopic data (e.g., NMR or Raman) to confirm molecular conformation .

Q. What advanced analytical methods quantify trace Mercury, bis(4-bromophenyl)- in environmental samples?

Graphite furnace atomic absorption spectrometry (GF-AAS) offers detection limits <1 ppb for mercury . High-performance liquid chromatography (HPLC) with tetra-(4-bromophenyl)-porphyrin chelates enhances specificity for organomercury species . Calibration requires matrix-matched standards to mitigate interference from brominated co-contaminants.

Q. How can computational modeling predict intermolecular interactions in Mercury, bis(4-bromophenyl)- crystals?

The Materials Module in Mercury CSD identifies halogen-hg interactions and π-stacking motifs . Density Functional Theory (DFT) calculations (e.g., using Gaussian) model Hg-ligand bond strengths, while Hirshfeld surface analysis visualizes close contacts (e.g., Hg⋯Br interactions) .

Q. What strategies address discrepancies in spectroscopic vs. crystallographic data?

For example, NMR may suggest dynamic behavior (e.g., fluxionality) not evident in static crystal structures. Variable-temperature NMR and solid-state MAS NMR reconcile these differences. Cross-validation with EXAFS (Extended X-ray Absorption Fine Structure) clarifies local Hg coordination environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.